4-[(methylsulfonyl)amino]-N-[4-(4-morpholinyl)benzyl]benzamide
Overview
Description
4-[(methylsulfonyl)amino]-N-[4-(4-morpholinyl)benzyl]benzamide is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.14092740 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Carbonic Anhydrase Inhibition
4-[(methylsulfonyl)amino]-N-[4-(4-morpholinyl)benzyl]benzamide, along with similar sulfonamide compounds, has been studied for its inhibitory effects on carbonic anhydrase isoenzymes. These studies revealed that certain aromatic sulfonamides exhibit nanomolar half maximal inhibitory concentration (IC50) values, indicating potent inhibition of carbonic anhydrase (CA) isoenzymes, particularly hCA I, hCA II, hCA IV, and hCA XII. Such inhibitors are crucial in exploring therapeutic avenues for conditions where CA activity modulation is beneficial (Supuran, Maresca, Gregáň, & Remko, 2013).
Prodrug Development
The compound's structure has been utilized in the development of prodrugs, where various N-acyl derivatives of model sulfonamides were synthesized to evaluate their potential as prodrug forms. This research highlights the chemical versatility and potential therapeutic applications of sulfonamide groups in drug development, focusing on enhancing the bioavailability and efficacy of drugs through prodrug strategies (Larsen, Bundgaard, & Lee, 1988).
Allosteric CCR4 Antagonism
Investigations into indazole arylsulfonamides, which share structural similarities with this compound, have led to the identification of potent human CCR4 antagonists. These compounds have shown significant promise in modulating CCR4 activity, an essential receptor in immune response and inflammation pathways. The research into these antagonists provides a foundation for developing new treatments for diseases involving CCR4-mediated pathways (Procopiou et al., 2013).
Properties
IUPAC Name |
4-(methanesulfonamido)-N-[(4-morpholin-4-ylphenyl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-27(24,25)21-17-6-4-16(5-7-17)19(23)20-14-15-2-8-18(9-3-15)22-10-12-26-13-11-22/h2-9,21H,10-14H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDYNPWCVRUIRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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